molecular formula C24H25ClN6O2 B600989 O-Acetyl Losartan CAS No. 1006062-27-6

O-Acetyl Losartan

货号: B600989
CAS 编号: 1006062-27-6
分子量: 464.95
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Acetyl Losartan is a structural derivative of Losartan, a widely prescribed angiotensin II receptor blocker (ARB) used to treat hypertension and protect renal function in diabetic patients. This compound is characterized by the acetylation of the hydroxymethyl group at the imidazole 5-position of Losartan (CAS: 1006062-27-6) . While Losartan itself (CAS: 114798-36-6) acts as a selective AT1 receptor antagonist, this compound is primarily identified as a synthetic impurity or intermediate during Losartan production . Its pharmacological role remains less studied compared to active metabolites like EXP3174, but its structural similarity to Losartan makes it a critical compound for quality control in pharmaceutical manufacturing.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Losartan typically involves the acetylation of Losartan. The process begins with Losartan, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the process.

化学反应分析

Types of Reactions: O-Acetyl Losartan undergoes various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed back to Losartan under acidic or basic conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides, although this is less common.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions of acids or bases.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Hydrolysis: Losartan.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Substituted derivatives of this compound.

科学研究应用

Cardiovascular Health

O-Acetyl Losartan may be beneficial in treating various cardiovascular conditions due to its ability to lower blood pressure and mitigate the effects of angiotensin II. Its role in reducing left ventricular hypertrophy has been documented, which is significant for patients with chronic hypertension.

ApplicationDescription
HypertensionEffective in reducing blood pressure in hypertensive patients.
Heart FailurePotential use in managing heart failure symptoms and improving quality of life.
Diabetic NephropathyMay provide renal protection in diabetic patients by reducing proteinuria.

Neurological Benefits

Research indicates that Losartan can have neuroprotective effects by reducing oxidative stress and inflammation in the brain, particularly in aging populations. Although direct studies on this compound are scarce, these findings suggest potential applications for cognitive health.

Fibrosis Reduction

Topical applications of Losartan have shown promise in reducing scarring fibrosis associated with various ocular injuries. The inhibition of transforming growth factor-beta signaling through this compound could similarly be explored for its effectiveness in preventing fibrosis in other tissues.

Case Study 1: Neuroprotective Effects

A study involving aged IL-10 deficient mice demonstrated that treatment with Losartan significantly reduced markers of oxidative stress and improved cognitive function. While this study did not specifically investigate this compound, it provides a foundation for exploring similar effects with this derivative .

Case Study 2: Cardiovascular Outcomes

In a clinical trial assessing the effects of Losartan on frailty in older adults, improvements were noted in knee strength and overall physical function. The trial correlated serum concentrations of Losartan metabolites with positive outcomes, suggesting that derivatives like this compound could yield similar or enhanced results .

Case Study 3: Topical Applications

Research on topical formulations of Losartan indicated a reduction in scarring fibrosis after ocular procedures. This application could extend to this compound, warranting further investigation into its efficacy and safety for similar uses .

作用机制

O-Acetyl Losartan exerts its effects by blocking the angiotensin II type 1 receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The acetylation of Losartan may enhance its binding affinity and prolong its duration of action.

相似化合物的比较

Structural Comparison with Similar Compounds

Key Structural Modifications

O-Acetyl Losartan belongs to a family of Losartan derivatives and impurities with modifications at critical functional groups (Table 1). These modifications influence physicochemical properties, receptor binding, and metabolic stability:

Table 1: Structural and Molecular Comparison of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Structural Modification Role/Notes
This compound 1006062-27-6 C24H25ClN6O2 464.95 Acetylation at imidazole 5-position Synthetic impurity; potential intermediate
Losartan 114798-36-6 C22H23ClN6O 422.91 Parent compound AT1 antagonist; antihypertensive
EXP3174 (Metabolite) 144143-96-4 C22H21ClN6O3 452.89 Carboxylic acid derivative Active metabolite; 10x more potent than Losartan
Losartan Carboxylic Acid 124750-92-1 C22H21ClN6O2 436.90 Oxidation of hydroxymethyl group Minor metabolite; reduced activity
Losartan Methyl Ether 114798-94-6 C23H25ClN6O 436.95 Methylation at hydroxymethyl group Altered lipophilicity; impurity

Key Observations

  • This compound vs.
  • O-Acetyl vs. EXP3174 : EXP3174, the primary active metabolite of Losartan, features a carboxylic acid group instead of a hydroxymethyl group, which enhances AT1 receptor binding affinity (IC50: 3 nM vs. Losartan’s 30 nM) .
  • Synthetic Impurities : Compounds like Losartan Methyl Ether and Losartan Trityl Ether (CAS: 1006062-28-7) are structurally distinct but share modifications at the imidazole 5-position, underscoring the sensitivity of this region to synthetic byproducts .

Pharmacological and Pharmacokinetic Comparisons

Receptor Binding and Potency

  • EXP3174 : Demonstrates superior efficacy in blocking angiotensin II-induced responses, including intracellular Ca²⁺ elevation (IC50: 5 nM vs. Losartan’s 50 nM) and protein synthesis inhibition (IC50: 3 nM vs. 40 nM) .
  • This compound: Limited pharmacological data exist, but derivatives with imidazole 5-position modifications (e.g., NO-donor side chains) retain antagonist potency comparable to Losartan . This suggests this compound may preserve AT1 binding but with unconfirmed efficacy.

Metabolic and Pharmacokinetic Profiles

  • Losartan : Rapidly metabolized to EXP3174 via cytochrome P450 enzymes, with a half-life of 1.5–2 hours .
  • EXP3174 : Longer half-life (~6–9 hours) and greater bioavailability, contributing to sustained antihypertensive effects .
  • However, its metabolic fate remains uncharacterized.

Research Findings and Data Analysis

Comparative Efficacy in Preclinical Studies

  • EXP3174 : In vascular smooth muscle cells (VSMCs), EXP3174 suppressed angiotensin II-induced ERK1/2 activation and cell proliferation at lower concentrations than Losartan .
  • This compound: No direct efficacy studies are reported, but structurally similar derivatives (e.g., nitric oxide-coupled Losartan) showed preserved antagonism .

生物活性

O-Acetyl Losartan is a derivative of losartan, an angiotensin II receptor blocker (ARB) that is primarily used for treating hypertension and diabetic nephropathy. This article delves into the biological activities of this compound, exploring its pharmacological effects, mechanisms of action, and clinical implications based on various studies.

This compound functions by selectively inhibiting the angiotensin II type 1 (AT1) receptor, which is pivotal in regulating blood pressure and fluid balance. The compound binds more effectively to the AT1 receptor compared to its parent compound, losartan, enhancing its pharmacological efficacy. The inhibition of this receptor leads to:

  • Vasodilation : Decreases vascular resistance and lowers blood pressure.
  • Reduced Aldosterone Secretion : Decreases sodium reabsorption in the kidneys, promoting diuresis.
  • Antioxidant Effects : Mitigates oxidative stress by reducing reactive oxygen species (ROS) production.

Pharmacological Effects

The biological activity of this compound has been investigated through various preclinical and clinical studies. Below are key findings:

Endothelial Progenitor Cells (EPCs)

A study demonstrated that losartan improves the function of EPCs in hypertensive models by reducing oxidative stress. This compound may exhibit similar effects due to its enhanced binding affinity to the AT1 receptor, promoting EPC proliferation and migration, crucial for vascular repair processes .

Nephropathy in Sickle Cell Anemia

In a phase-2 trial involving patients with sickle cell anemia, losartan significantly reduced urinary albumin excretion in individuals with nephropathy. The study reported a ≥25% reduction in urinary albumin-to-creatinine ratio (UACR) in 83% of participants with macroalbuminuria after treatment . This suggests that this compound could be beneficial in managing renal complications associated with sickle cell disease.

Protective Effects Against Acetaminophen-Induced Damage

Research indicated that losartan protects against liver and kidney damage induced by acetaminophen through its antioxidant and anti-inflammatory properties. In animal models, treatment with losartan led to decreased levels of liver enzymes (AST, ALT) and inflammatory cytokines (IL-1β, IL-6), suggesting a protective role in hepatic and renal function .

Diabetic Nephropathy

A study on diabetic rats showed that losartan treatment significantly reduced albuminuria and renal VEGF expression. The combination therapy with spironolactone further enhanced these effects, indicating that this compound could be a valuable addition to therapeutic regimens for diabetic nephropathy .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Focus Findings Reference
EPC FunctionImproved proliferation and migration in hypertensive rats
Sickle Cell Nephropathy83% reduction in UACR in macroalbuminuria patients
Acetaminophen-Induced DamageDecreased liver enzymes and inflammatory markers in treated groups
Diabetic NephropathyReduced albuminuria and renal VEGF expression; enhanced effects with spironolactone combination

常见问题

Basic Research Questions

Q. What analytical methods are validated for quantifying O-Acetyl Losartan in pharmaceutical formulations, and how are they optimized?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and spectrophotometry are commonly used. A multivariate factorial design (e.g., full factorial) reduces experimental runs while optimizing parameters like dissolution medium pH, agitation speed, and detection wavelength. Validation follows ICH guidelines for linearity, precision, and accuracy .

Q. How is this compound synthesized and characterized to ensure purity in research settings?

  • Methodological Answer : Synthesis involves acetylation of Losartan using acetic anhydride under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight verification. Residual solvents are quantified via gas chromatography .

Q. What in vitro models are used to study this compound’s stability and metabolite formation?

  • Methodological Answer : Stability studies use simulated gastric/intestinal fluids (e.g., pH 1.2–7.4 buffers) with incubation at 37°C. Metabolite profiling involves cytochrome P450 (CYP) enzyme microsomes (CYP2C9/3A4) to identify oxidation products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracks degradation pathways .

Advanced Research Questions

Q. How are contradictory pharmacokinetic data resolved for this compound metabolites across experimental systems?

  • Methodological Answer : Discrepancies between in vitro and in vivo metabolite profiles are addressed using physiologically based pharmacokinetic (PBPK) modeling. Interspecies differences (e.g., rat vs. human CYP activity) are normalized via allometric scaling. Enzyme inhibition/induction studies clarify metabolic interactions .

Q. What advanced animal models evaluate this compound’s efficacy in oxidative stress-related pathologies?

  • Methodological Answer : Diabetic nephropathy models (e.g., streptozotocin-induced diabetic rats) measure renal DNA oxidation (8-hydroxy-2’-deoxyguanosine levels) and plasma antioxidant capacity. Aortic rupture models (e.g., Fbn1mgR/mgR mice) use survival analysis (log-rank tests) to assess age-dependent therapeutic effects .

Q. How do researchers optimize this compound formulations for targeted drug delivery?

  • Methodological Answer : Solid lipid nanoparticles (SLNs) are developed using stearic acid and glycerol. Zeta potential measurements ensure colloidal stability, while factorial designs optimize drug loading. In vitro release studies use dialysis membranes with sink conditions, validated against HPLC standard curves .

Q. What statistical frameworks address negative results in clinical trials repurposing this compound (e.g., COVID-19)?

  • Methodological Answer : Bayesian hierarchical models assess subgroup efficacy, while sensitivity analyses control for confounding variables (e.g., viral load, comorbidities). Biomarker trajectories (e.g., angiotensin-(1-7)) are analyzed using mixed-effects models to identify non-responders .

Q. How is transcriptomic profiling applied to study this compound’s molecular mechanisms in fibrosis?

  • Methodological Answer : RNA sequencing of losartan-treated vs. control tissues (e.g., heart or kidney) identifies differentially expressed genes (e.g., collagen synthesis markers). Pathway enrichment analysis (e.g., KEGG) links gene clusters to TGF-β signaling. PPARγ antagonism experiments validate mechanistic targets .

Q. Methodological Notes

  • Experimental Design : Multivariate approaches (e.g., factorial designs) reduce resource use while capturing parameter interactions .
  • Data Contradictions : Meta-analyses and sensitivity testing are critical for reconciling divergent results, particularly in metabolic and clinical studies .
  • Ethical Compliance : Animal studies must adhere to institutional guidelines (e.g., EU Directive 86/609/EEC), including humane endpoints and sample size justification .

属性

IUPAC Name

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN6O2/c1-3-4-9-22-26-23(25)21(15-33-16(2)32)31(22)14-17-10-12-18(13-11-17)19-7-5-6-8-20(19)24-27-29-30-28-24/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUYRCVDCVFSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143427
Record name O-Acetyl losartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006062-27-6
Record name [2-Butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006062-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetyl losartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006062276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Acetyl losartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ACETYL LOSARTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65NI9XVQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。